molecular formula C17H22N6O B2747719 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide CAS No. 1448058-27-2

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide

Cat. No. B2747719
CAS RN: 1448058-27-2
M. Wt: 326.404
InChI Key: PJXNBQQRQHSZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide, also known as DI-82, is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound is classified as a pyrimidine derivative and has been synthesized using several methods.

Scientific Research Applications

Metabolism and Excretion

Research has identified the metabolic pathways and excretion patterns of compounds structurally related to "N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide" in humans. For instance, studies have explored the metabolism of isonicotinic acid hydrazide (isoniazid) in humans, revealing differences in the metabolism between humans and animals. Metabolites such as isoNicotinic acid were identified as major metabolites, indicating the complexity of metabolic pathways involved in the breakdown and excretion of similar compounds (Cuthbertson, Ireland, & Wolff, 1953).

Pharmacokinetics

Understanding the pharmacokinetics of compounds related to "this compound" is crucial for their application in medical research and therapy. Studies have examined the plasma appearance, urinary excretion, and pharmacokinetic parameters of bioactive pyridines and their metabolites after consumption of common foods or drugs. Such research aids in determining the absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development and dietary studies (Lang et al., 2010).

Biological Effects and Potential Therapeutic Applications

The biological effects of compounds structurally related to "this compound" have been explored in various contexts, including their potential therapeutic applications. For example, studies on ipsapirone, a specific ligand for 5-HT1A receptors, investigated its effects on sleep patterns in healthy subjects. Such research contributes to our understanding of how these compounds can affect physiological processes and potentially serve as treatments for disorders related to their mechanisms of action (Driver et al., 2005).

Safety and Hazards

This chemical is considered hazardous .

properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-15(21-16(24)14-4-6-18-7-5-14)13(2)20-17(19-12)23-10-8-22(3)9-11-23/h4-7H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNBQQRQHSZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.